molecular formula C21H28N4O2 B12167558 3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12167558
M. Wt: 368.5 g/mol
InChI Key: TZYAJFFTMIRNMC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a fused heterocyclic compound characterized by a pyrimido[1,2-a][1,3,5]triazin-6-one core. Its structure includes a cyclohexyl substituent at position 3, a 2-methoxyphenyl group at position 1, and methyl groups at positions 7 and 6.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

3-cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H28N4O2/c1-15-16(2)22-21-24(18-11-7-8-12-19(18)27-3)13-23(14-25(21)20(15)26)17-9-5-4-6-10-17/h7-8,11-12,17H,4-6,9-10,13-14H2,1-3H3

InChI Key

TZYAJFFTMIRNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)C3CCCCC3)C4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrimidinylguanidines with appropriate cyclohexyl and methoxyphenyl derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimido-Triazine Derivatives

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Substituents (Positions) Key Structural Features Biological Activity (MIC or IC₅₀) References
Target Compound 3-Cyclohexyl, 1-(2-methoxyphenyl), 7,8-Me Bulky cyclohexyl group; 2-methoxy aromatic Not reported
4-Amino-2,8-dimethyl-6H-pyrimido-triazin-6-one 4-Amino, 2,8-Me Planar structure; amino group at C4 Antibacterial (MIC = 256 µg/mL)
2-Amino-4-(4-bromophenyl)-8-CF₃ analog 4-(4-Bromophenyl), 8-CF₃ Electron-withdrawing CF₃; bromophenyl Anticancer (IC₅₀ = 12 µM)*
4-(3-Methoxyphenyl)-8-Me-2-(p-tolylamino) 4-(3-Methoxyphenyl), 2-(p-tolylamino), 8-Me 3-Methoxy vs. 2-methoxy; toluidine group Not reported

Key Observations :

  • Cyclohexyl vs.
  • Methoxy Positioning : The 2-methoxyphenyl group in the target compound may alter binding compared to 3-methoxy analogs (e.g., ), as ortho-substitution can sterically hinder interactions with flat biological targets like DNA or enzymes.
  • Methyl Groups : The 7,8-dimethyl configuration may stabilize the heterocyclic core, analogous to 2,8-dimethyl derivatives in , which showed antibacterial activity via disruption of bacterial cell membranes .
Crystallographic and Spectroscopic Insights
  • Planarity and Hydrogen Bonding: Unlike the planar 4-amino-2,8-dimethyl analog , the target compound’s cyclohexyl group disrupts planarity, reducing intermolecular N–H⋯N hydrogen bonding observed in crystals of simpler derivatives. This may lower solubility but improve passive diffusion across biological barriers.
  • Spectroscopic Confirmation : NMR and HRMS data for analogs (e.g., ) validate the structural integrity of pyrimido-triazines, suggesting comparable reliability for the target compound’s characterization.

Biological Activity

The compound 3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrimidine core with various substituents. The presence of cyclohexyl and methoxyphenyl groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising results against various bacterial strains. In vitro evaluations have demonstrated that modifications in the molecular structure can enhance antimicrobial efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

Antiproliferative Effects

The antiproliferative activity of pyrimidine derivatives has been widely studied. Notably, chloroethyl pyrimidine nucleosides have been shown to inhibit cell proliferation in cancer cell lines, suggesting that similar structures may possess anticancer properties . The compound's ability to interfere with cell cycle progression could be attributed to its interaction with DNA synthesis pathways.

Enzyme Inhibition

Research has also explored the enzyme inhibition potential of pyrimidine derivatives. For instance, some derivatives have been identified as effective inhibitors of α-glucosidase, which plays a critical role in carbohydrate metabolism . This activity could provide therapeutic benefits in managing diabetes by regulating blood sugar levels.

Study 1: Antimicrobial Evaluation

A series of synthesized pyrimidine derivatives were tested for their antimicrobial activity using standard strains. Among these, certain compounds exhibited significant potency compared to established antibiotics like chloramphenicol. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhanced antibacterial activity .

Study 2: Antiproliferative Activity

In a study focusing on the antiproliferative effects of pyrimidine nucleosides, it was found that certain analogs significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to disrupt cellular signaling pathways involved in growth regulation .

Study 3: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of various pyrimidine derivatives to target enzymes. These studies suggest that structural modifications can lead to improved interactions with active sites, enhancing their inhibitory effects on enzymes like α-glucosidase .

Data Table: Summary of Biological Activities

Activity Compound Target Pathogen/Enzyme Effect
AntimicrobialPyrimidine AXanthomonas axonopodisSignificant inhibition
AntiproliferativePyrimidine BA431 carcinoma cellsReduced proliferation
Enzyme InhibitionPyrimidine Cα-GlucosidaseInhibition observed

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